

T-3764518: A Novel, Orally Bioavailable SCD1 Inhibitor for Cancer Therapy

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, frequently overexpressed in a variety of cancers, and correlated with poor prognosis. It plays a pivotal role in the synthesis of monounsaturated fatty acids, which are essential for cancer cell proliferation, signaling, and membrane integrity. **T-3764518** is a novel, potent, and orally available small molecule inhibitor of SCD1. This document provides a comprehensive technical overview of **T-3764518**, including its mechanism of action, preclinical data in in vitro and in vivo models, and detailed experimental protocols for its evaluation. The data presented herein support the promising potential of **T-3764518** as a therapeutic candidate for various solid tumors.

Introduction to SCD1 and its Role in Cancer

Stearoyl-CoA desaturase 1 (SCD1) is an enzyme localized in the endoplasmic reticulum that catalyzes the rate-limiting step in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid.[1] This process is crucial for maintaining cellular homeostasis. However, in the context of cancer, the upregulation of SCD1 provides a distinct advantage to tumor cells.[2]

The increased production of MUFAs contributes to:



- Enhanced cell proliferation and survival: By providing essential building blocks for new cell membranes.[2]
- Altered signaling pathways: Influencing oncogenic pathways such as Akt and Wnt/β-catenin.
 [2][3]
- Resistance to cellular stress: Protecting cancer cells from the toxic effects of high levels of SFAs and inducing resistance to certain therapies.[4]

The inhibition of SCD1, therefore, represents a promising therapeutic strategy to selectively target cancer cells by disrupting their lipid metabolism, leading to endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[3][5]

T-3764518: A Potent and Orally Active SCD1 Inhibitor

T-3764518 is a novel small molecule inhibitor of SCD1 with high potency.[5] Preclinical studies have demonstrated its ability to effectively inhibit SCD1 activity, leading to antitumor effects in both cell culture and animal models.[5] A key characteristic of **T-3764518** is its excellent pharmacokinetic profile and oral bioavailability, making it a promising candidate for clinical development.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for **T-3764518** from preclinical studies.

Table 1: In Vitro Activity of **T-3764518**

Parameter	Value	Cell Line/Assay Condition	Reference
SCD1 Inhibition (IC50)	4.7 nM	Not Specified	Not Found

Table 2: In Vivo Efficacy of **T-3764518** in Xenograft Models



Cancer Model	Dosing Regimen	Outcome	Reference
HCT-116 (Colorectal Cancer)	0.3 mg/kg, bid (orally)	Significant pharmacodynamic marker reduction	[6]
MSTO-211H (Mesothelioma)	Not Specified	Slowed tumor growth	[5]
786-O (Renal Cancer)	1 mg/kg, bid (orally)	Tumor growth suppression	[6]

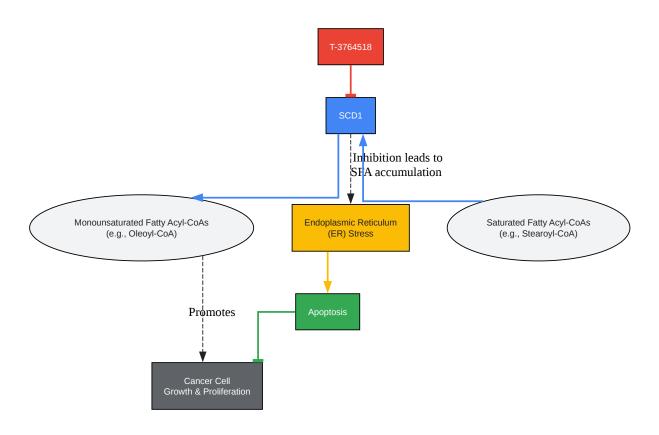
Table 3: Pharmacokinetic Profile of T-3764518

Parameter	Value	Species	Reference
Cmax	Data not publicly available	Mouse	
Tmax	Data not publicly available	Mouse	
Half-life (t1/2)	Data not publicly available	Mouse	_
Oral Bioavailability	Excellent	Mouse	[6]

Mechanism of Action

T-3764518 exerts its anticancer effects by directly inhibiting the enzymatic activity of SCD1. This leads to a decrease in the intracellular pool of MUFAs and a subsequent accumulation of SFAs.[5] This shift in the SFA:MUFA ratio triggers a cascade of cellular events, ultimately leading to cancer cell death.





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Figure 1. Mechanism of action of T-3764518.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **T-3764518**.

SCD1 Enzymatic Activity Assay

This assay measures the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.



- Materials:
 - Cancer cell line of interest (e.g., HCT-116)
 - Cell culture medium and supplements
 - o T-3764518
 - [14C]stearoyl-CoA
 - Thin-layer chromatography (TLC) plates
 - Scintillation counter
- · Protocol:
 - Plate cells in a multi-well plate and allow them to adhere overnight.
 - Treat cells with varying concentrations of **T-3764518** for a predetermined time.
 - Add [14C]stearoyl-CoA to the culture medium and incubate for 4-6 hours.[7]
 - Harvest the cells and extract total lipids.
 - Separate the lipid species using TLC.
 - Quantify the amount of radiolabeled stearic acid and oleic acid using a scintillation counter.
 - Calculate the percentage of conversion of stearoyl-CoA to oleoyl-CoA to determine SCD1 activity.





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Figure 2. SCD1 enzymatic activity assay workflow.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of **T-3764518** on cancer cell proliferation and viability.

- · Materials:
 - Cancer cell line of interest
 - Complete cell culture medium
 - o T-3764518
 - 96-well plates
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
 - Solubilization solution (e.g., DMSO)
 - Microplate reader
- Protocol:
 - Seed cells in a 96-well plate at an appropriate density.
 - Allow cells to attach overnight.
 - Treat cells with a serial dilution of T-3764518 for 24, 48, or 72 hours.
 - Add MTT solution to each well and incubate for 2-4 hours at 37°C.
 - Remove the medium and add solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.



Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for ER Stress and Apoptosis Markers

This technique is used to detect changes in the expression of key proteins involved in the ER stress and apoptotic pathways.

- Materials:
 - Cancer cells treated with T-3764518
 - RIPA lysis buffer with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels
 - PVDF membranes
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibodies (e.g., anti-BiP, anti-CHOP, anti-cleaved PARP1, anti-β-actin)
 - HRP-conjugated secondary antibodies
 - o Chemiluminescent substrate
 - Imaging system
- Protocol:
 - Lyse treated and control cells in RIPA buffer.
 - Determine protein concentration using a BCA assay.
 - Separate equal amounts of protein on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.



- Block the membrane with blocking buffer for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
- Detect the signal using a chemiluminescent substrate and an imaging system.[8][9]

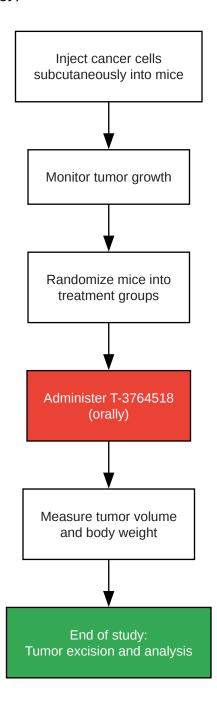
In Vivo Xenograft Tumor Growth Study

This study evaluates the antitumor efficacy of **T-3764518** in a mouse model.

- Materials:
 - Immunocompromised mice (e.g., nude or SCID)
 - Cancer cell line (e.g., HCT-116, MSTO-211H)
 - Matrigel (optional)
 - T-3764518 formulation for oral administration
 - Calipers for tumor measurement
- Protocol:
 - Subcutaneously inject a suspension of cancer cells into the flank of the mice.
 - Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
 - Randomize mice into treatment and vehicle control groups.
 - Administer T-3764518 or vehicle orally according to the specified dosing regimen.
 - Measure tumor volume with calipers 2-3 times per week.
 - Monitor animal body weight and overall health.



 At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).



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Figure 3. In vivo xenograft study workflow.

Conclusion



T-3764518 is a potent and orally bioavailable SCD1 inhibitor with promising preclinical antitumor activity. By targeting the metabolic vulnerability of cancer cells, **T-3764518** induces ER stress and apoptosis, leading to the suppression of tumor growth. The data and protocols presented in this technical guide provide a solid foundation for further investigation and development of **T-3764518** as a novel therapeutic agent for the treatment of various cancers. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of cancer models, including in combination with other anticancer agents.

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